molecular formula C21H22N2O3 B4879304 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol

2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol

Cat. No. B4879304
M. Wt: 350.4 g/mol
InChI Key: SNOKCLWIPAYOOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol, also known as FID, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol is not fully understood, but it is believed to involve the inhibition of reactive oxygen species (ROS) and the modulation of various signaling pathways in cells. 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a crucial role in the cellular defense against oxidative stress.
Biochemical and Physiological Effects:
2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol can inhibit the production of ROS and pro-inflammatory cytokines, as well as induce the expression of antioxidant enzymes. In vivo studies have shown that 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol can protect against oxidative stress-induced damage in various organs, such as the liver and brain.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol is its versatility, as it can be easily synthesized and modified to suit different applications. 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol is also relatively stable and exhibits low toxicity, making it a safe and reliable compound for lab experiments. However, one limitation of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol is its limited solubility in water, which can make it difficult to work with in certain applications.

Future Directions

There are several future directions for the research and development of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol. One direction is the optimization of its synthesis method to improve its yield and purity. Another direction is the exploration of its potential applications in other fields, such as energy storage and environmental remediation. Additionally, further studies are needed to fully understand the mechanism of action of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol and its potential therapeutic applications in various diseases.

Synthesis Methods

The synthesis of 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol involves the reaction of 2-furylamine and 2,2'-dihydroxybenzophenone in the presence of formaldehyde and sodium hydroxide. The resulting product is then purified through recrystallization to obtain 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol in its pure form.

Scientific Research Applications

2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been extensively studied for its potential applications in various fields, including medicine, materials science, and analytical chemistry. In medicine, 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been shown to exhibit antioxidant and anti-inflammatory properties, making it a promising candidate for the treatment of various diseases such as cancer and neurodegenerative disorders. In materials science, 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been used as a building block for the synthesis of novel polymers and materials with unique properties. In analytical chemistry, 2,2'-[[2-(2-furyl)-1,3-imidazolidinediyl]bis(methylene)]diphenol has been used as a fluorescent probe for the detection of metal ions and other analytes.

properties

IUPAC Name

2-[[2-(furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O3/c24-18-8-3-1-6-16(18)14-22-11-12-23(21(22)20-10-5-13-26-20)15-17-7-2-4-9-19(17)25/h1-10,13,21,24-25H,11-12,14-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNOKCLWIPAYOOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1CC2=CC=CC=C2O)C3=CC=CO3)CC4=CC=CC=C4O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[2-(Furan-2-yl)-3-[(2-hydroxyphenyl)methyl]imidazolidin-1-yl]methyl]phenol

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